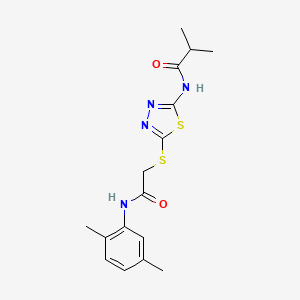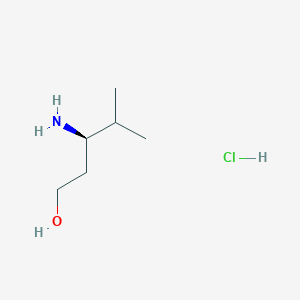
(R)-3-Amino-4-methylpentan-1-ol hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
®-3-Amino-4-methylpentan-1-ol hydrochloride is a chiral amine compound with a molecular formula of C6H15NO·HCl. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and organic synthesis. The presence of both an amino group and a hydroxyl group in its structure makes it a versatile intermediate for the synthesis of more complex molecules.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of ®-3-Amino-4-methylpentan-1-ol hydrochloride typically involves the following steps:
Starting Material: The synthesis begins with the selection of an appropriate chiral starting material, such as ®-4-methyl-2-pentanol.
Amination: The hydroxyl group of the starting material is converted to an amino group through a series of reactions. This can be achieved by first converting the alcohol to a leaving group (e.g., tosylate) and then substituting it with an amine.
Hydrochloride Formation: The free amine is then treated with hydrochloric acid to form the hydrochloride salt, resulting in ®-3-Amino-4-methylpentan-1-ol hydrochloride.
Industrial Production Methods
In an industrial setting, the production of ®-3-Amino-4-methylpentan-1-ol hydrochloride may involve:
Large-Scale Synthesis: The synthesis is scaled up using batch or continuous flow reactors to ensure consistent quality and yield.
Purification: The crude product is purified using techniques such as recrystallization or chromatography to obtain the desired purity.
Quality Control: Analytical methods such as high-performance liquid chromatography (HPLC) are employed to verify the purity and identity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
®-3-Amino-4-methylpentan-1-ol hydrochloride can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The amino group can be reduced to form a primary amine.
Substitution: The amino group can participate in nucleophilic substitution reactions to form new carbon-nitrogen bonds.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used in the presence of a base to facilitate substitution reactions.
Major Products Formed
Oxidation: The major products include ketones or aldehydes, depending on the specific conditions used.
Reduction: The major product is a primary amine.
Substitution: The major products are new amine derivatives with various functional groups attached.
Wissenschaftliche Forschungsanwendungen
®-3-Amino-4-methylpentan-1-ol hydrochloride has several scientific research applications, including:
Medicinal Chemistry: It serves as an intermediate in the synthesis of pharmaceuticals, particularly those targeting neurological conditions.
Organic Synthesis: It is used as a building block for the synthesis of more complex organic molecules.
Biological Studies: It is employed in the study of enzyme-substrate interactions and as a chiral ligand in asymmetric synthesis.
Industrial Applications: It is used in the production of fine chemicals and as a precursor for the synthesis of agrochemicals.
Wirkmechanismus
The mechanism of action of ®-3-Amino-4-methylpentan-1-ol hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The amino group can form hydrogen bonds or ionic interactions with active sites, while the hydroxyl group can participate in additional hydrogen bonding or act as a nucleophile in enzymatic reactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(S)-3-Amino-4-methylpentan-1-ol hydrochloride: The enantiomer of the compound, which may have different biological activities.
3-Amino-4-methylpentanoic acid: A structurally similar compound with a carboxylic acid group instead of a hydroxyl group.
4-Methyl-2-pentanol: The precursor used in the synthesis of ®-3-Amino-4-methylpentan-1-ol hydrochloride.
Uniqueness
®-3-Amino-4-methylpentan-1-ol hydrochloride is unique due to its chiral nature and the presence of both an amino and a hydroxyl group. This combination allows it to participate in a wide range of chemical reactions and makes it a valuable intermediate in the synthesis of complex molecules.
Eigenschaften
IUPAC Name |
(3R)-3-amino-4-methylpentan-1-ol;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H15NO.ClH/c1-5(2)6(7)3-4-8;/h5-6,8H,3-4,7H2,1-2H3;1H/t6-;/m1./s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SCSHCPKBDXKMIX-FYZOBXCZSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(CCO)N.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@@H](CCO)N.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H16ClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
153.65 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
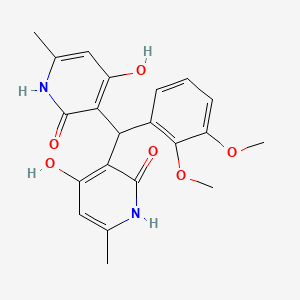
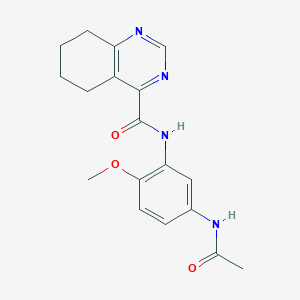
![3-(4-Nitrophenyl)bicyclo[1.1.1]pentane-1-carboxylic acid](/img/structure/B2705456.png)
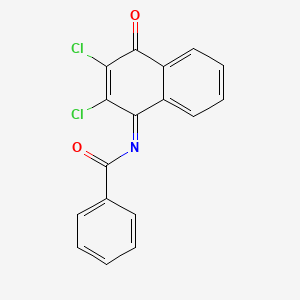
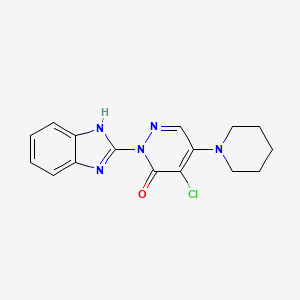
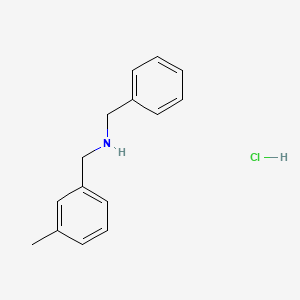
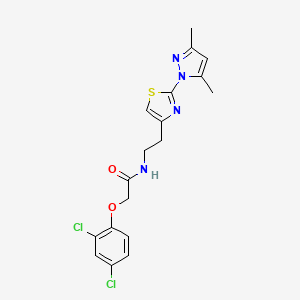
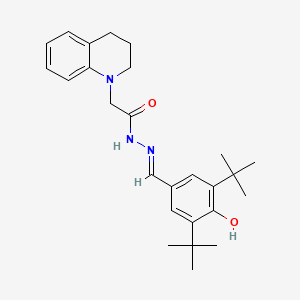
![N-[(2H-1,3-benzodioxol-5-yl)methyl]-2-[4-methyl-5-oxo-3-(pyridin-2-yl)-4,5-dihydro-1H-1,2,4-triazol-1-yl]acetamide](/img/structure/B2705464.png)
![5-Bromo-2-[4-(prop-2-yn-1-yl)piperazin-1-yl]pyrimidine](/img/structure/B2705466.png)
![N-[1-(3-Cyanopyrazin-2-yl)azetidin-3-yl]-3-fluoro-N-methylpyridine-4-carboxamide](/img/structure/B2705467.png)
![5-(4-bromobenzyl)-8-fluoro-3-(3-methoxybenzyl)-3H-pyrimido[5,4-b]indol-4(5H)-one](/img/structure/B2705468.png)

